Product packaging for Miv 150(Cat. No.:CAS No. 231957-54-3)

Miv 150

Cat. No.: B1677211
CAS No.: 231957-54-3
M. Wt: 368.4 g/mol
InChI Key: NKPHEWJJTGPRSL-OCCSQVGLSA-N
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Description

Contextualization of MIV-150 within Antiretroviral Drug Development

Within the broader landscape of antiretroviral drug development, MIV-150 is notable as a potent inhibitor of both HIV-1 and HIV-2 reverse transcriptase medchemexpress.comncats.io. It has demonstrated activity against isolates containing wild-type HIV-1 RT, including the chimeric virus SHIV-RT nih.gov. MIV-150 has also shown effectiveness against viruses resistant to other antiretroviral drugs, including other NNRTIs like nevirapine (B1678648) and efavirenz (B1671121), as well as nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors medchemexpress.comncats.io. In vitro studies have indicated that resistance to MIV-150 develops more slowly compared to some other NNRTIs, such as nevirapine and delavirdine (B1662856) medchemexpress.com.

Overview of MIV-150's Role in HIV Prevention Research

MIV-150's role in HIV prevention research centers on its potential as a topical microbicide. Microbicides are products designed for vaginal or rectal application to prevent the sexual transmission of HIV and other sexually transmitted infections (STIs) nih.gov. Research has explored MIV-150 in various topical formulations, including gels and intravaginal rings (IVRs) nih.govtreatmentactiongroup.orgusaid.gov.

Studies in macaque models have shown that MIV-150-containing formulations can reduce vaginal and rectal transmission of SHIV-RT, a virus used as a model for HIV infection nih.govnih.govasm.org. The addition of other agents, such as zinc acetate (B1210297) and carrageenan, to MIV-150 formulations has been investigated to potentially enhance protection and broaden activity against other STIs like herpes simplex virus type 2 (HSV-2) and human papillomavirus (HPV) nih.govtreatmentactiongroup.orgnatap.orgcuny.edu.

Historical Development and Re-orientation for Topical Application

MIV-150 was originally developed by Medivir AB as an oral antiretroviral drug ncats.ionih.gov. However, its development for oral therapy was discontinued (B1498344) due to poor systemic absorption and rapid systemic clearance nih.gov. While these characteristics were unfavorable for a systemic oral medication, they were recognized as potentially advantageous for a topical microbicide, where high local concentrations at the site of potential infection are desired with minimal systemic exposure nih.gov. This led to the re-orientation of MIV-150's development towards topical applications for HIV prevention pnas.orgnih.gov. The Population Council has been involved in the development of MIV-150-containing microbicide formulations treatmentactiongroup.orgnatap.org.

Research findings have detailed the activity of MIV-150 in various formulations and delivery methods. For instance, a single dose of a MIV-150-carrageenan gel provided partial protection against vaginal SHIV-RT infection in macaques when applied hours before challenge nih.gov. MIV-150 has been detected in vaginal fluids and tissues after topical application, with low or undetectable levels in the blood nih.govnih.govasm.org. Studies have also evaluated MIV-150 delivered via intravaginal rings, demonstrating sustained release and protection in macaque models nih.govplos.org. Combination gels containing MIV-150, zinc acetate, and carrageenan have shown activity against HIV, HSV-2, and HPV in laboratory and animal studies natap.orgcuny.eduasm.org.

For illustrative purposes, here is an example of data that might be presented in research findings concerning MIV-150's efficacy in animal models.

FormulationAnimal ModelRoute of ChallengeProtection Level (Example Data)Citation
MIV-150-carrageenan gelMacaqueVaginalPartial protection nih.gov nih.gov
MIV-150-carrageenan gelMacaqueRectalComplete protection (at lower viral dose/earlier time points) asm.org asm.org
MIV-150 IVR (EVA)MacaqueVaginalSignificant protection nih.gov nih.gov
MIV-150/Zinc Acetate/Carrageenan Gel (PC-1005)MacaqueVaginalHighly effective (single application 24h before challenge) nih.gov nih.gov

The development pipeline has included MIV-150 formulated as a microbicidal gel in phase I studies to evaluate safety, pharmacokinetics, pharmacodynamics, and acceptability pnas.orgnih.gov. These early human trials have indicated that the gel is well-tolerated with low systemic absorption of MIV-150 nih.govresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17FN4O3 B1677211 Miv 150 CAS No. 231957-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPHEWJJTGPRSL-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1)F)C2CC2NC(=O)NC3=NC=C(C=C3)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)C1=C(C(=C(C=C1)F)[C@@H]2C[C@@H]2NC(=O)NC3=NC=C(C=C3)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177773
Record name MIV 150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231957-54-3
Record name MIV 150
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231957543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIV 150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIV-150
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/824VSI942Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanism of Action of Miv 150

Identification as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

MIV-150 is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). medchemexpress.comadooq.com NNRTIs represent a class of antiretroviral drugs that target the reverse transcriptase enzyme of HIV. nih.govimmunopaedia.org.zaiapac.org Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the viral DNA, NNRTIs directly bind to the reverse transcriptase enzyme. immunopaedia.org.zanih.govexpasy.org This binding interferes with the enzyme's function, thereby blocking the process of reverse transcription, where the viral RNA genome is converted into DNA. nih.govimmunopaedia.org.zaexpasy.org

Specificity Against HIV-1 and HIV-2 Reverse Transcriptase Enzymes

Research indicates that MIV-150 is active against both HIV-1 and HIV-2 reverse transcriptase enzymes. medchemexpress.comadooq.comncats.iobiomol.com Studies have shown MIV-150 to have potent activity against both HIV-1 and HIV-2 infections, with low half-maximal effective concentration (EC50) values observed in in vitro assays. medchemexpress.comadooq.combiomol.com For instance, reported in vitro EC50 values for MIV-150 against HIV-1 and HIV-2 are both 1 nM. biomol.com This dual specificity is notable, as some NNRTIs are primarily effective against HIV-1 RT and may not be effective against HIV-2 RT due to differences in the enzyme structure and mechanism of inhibition. nih.gov

Detailed research findings on the effectiveness of MIV-150 against HIV-1 and HIV-2 are summarized in the table below:

Virus TypeAssay TypeEC50 (nM)Reference
HIV-1In vitro<1 medchemexpress.comadooq.com
HIV-2In vitro<1 medchemexpress.comadooq.com
HIV-1In vitro1 biomol.com
HIV-2In vitro1 biomol.com
HIV-1MN (in CEM.SS cells)Syncytial assay<1 medchemexpress.com
HIV-1 (free virus)Inactivation assay10 (0.004 μg/mL) medchemexpress.com

Comparative Analysis with Other NNRTI Classes

MIV-150 has been compared to other marketed HIV antiretrovirals, including other NNRTIs such as Nevirapine (B1678648), Delavirdine (B1662856), and Efavirenz (B1671121). medchemexpress.com A key finding from in vitro studies is that resistance to MIV-150 appears to develop more slowly compared to some other NNRTIs. medchemexpress.comnih.gov For example, resistance development in the presence of nevirapine and delavirdine in in vitro studies took only 4 to 5 weeks, whereas resistance development in the presence of MIV-150 took 45 weeks. medchemexpress.com

Furthermore, MIV-150 has demonstrated effectiveness against viruses that are resistant to other marketed HIV antiretrovirals, including other NNRTIs, nucleoside reverse transcriptase inhibitors, and protease inhibitors. ncats.iobiomol.com Studies have also investigated the activity of MIV-150 against HIV isolates harboring specific NNRTI-associated mutations. scispace.comresearchgate.net While resistance can develop to MIV-150, it typically requires the accumulation of two to three mutations in the reverse transcriptase enzyme under extended in vitro selection. scispace.comresearchgate.net

Comparative data on the resistance profile against specific mutations highlights differences between MIV-150 and other NNRTIs. For instance, the L100I/K103N double mutant, which is resistant to Efavirenz, showed reduced susceptibility to MIV-150, although the IC50 remained significantly lower than that of Efavirenz against this double mutant. scispace.com Conversely, the Y181C mutant, resistant to Nevirapine, remained fully sensitive to MIV-150. scispace.com These findings suggest a distinct resistance profile for MIV-150 compared to some first-generation NNRTIs.

NNRTITime to Resistance Development (In vitro)Effectiveness Against Resistant Strains
MIV-15045 weeksEffective against viruses resistant to Nevirapine, Delavirdine, Efavirenz, NRTIs, and PIs. ncats.iobiomol.com Effective against Y181C mutant. scispace.com Reduced susceptibility to L100I/K103N double mutant, but still more potent than Efavirenz. scispace.com
Nevirapine4-5 weeksResistance develops relatively quickly. medchemexpress.com
Delavirdine4-5 weeksResistance develops relatively quickly. medchemexpress.com
EfavirenzResistance develops. medchemexpress.com Susceptible to L100I/K103N double mutant. scispace.com

Antiviral Efficacy Studies of Miv 150

In Vitro Antiviral Activity Against HIV Variants

In vitro studies have demonstrated the potent antiviral activity of MIV-150 against a range of HIV variants, including wild-type and some drug-resistant isolates. medchemexpress.comconicet.gov.ar Its efficacy has been evaluated in different cell types and against various forms of the virus.

Activity against Wild-Type HIV Isolates

MIV-150 is active against isolates containing wild-type HIV-1 reverse transcriptase. asm.org Studies have shown that MIV-150 exhibits potent antiviral activity against wild-type HIV-1, with EC50 values typically in the subnanomolar to nanomolar range. conicet.gov.armdpi.comnih.gov For instance, the EC50 of MIV-150 against HIV-1MN in CEM.SS cells is reported to be below 1 nM. medchemexpress.commedchemexpress.com This indicates a high level of potency against susceptible viral strains.

Activity against Clinical HIV Isolates

MIV-150 has demonstrated activity against clinical HIV isolates. asm.org When combined with carrageenan in a formulation (PC-815), it showed approximately 10 times stronger activity against different clinical isolates compared to carrageenan alone, based on the average EC50 values. ncats.iopopcouncil.org MIV-150 also shows activity against HIV-2. medchemexpress.comasm.org

Efficacy against R5- and X4-Tropic HIV Isolates

MIV-150 has been shown to block the transmission of both R5- and X4-tropic HIV isolates at nanomolar concentrations in vitro. asm.orgnih.gov HIV uses co-receptors, primarily CCR5 (R5) or CXCR4 (X4), to enter target cells. wikipedia.orgresearchgate.net The ability of MIV-150 to inhibit both types of viruses is significant for a potential microbicide, as both R5 and X4 viruses can be involved in transmission. wikipedia.orgresearchgate.net

Inhibition of Cell-Free Viral Infection

MIV-150 effectively inactivates free virus particles in vitro. medchemexpress.comncats.ioasm.orgpopcouncil.org This virucidal property, observed with other NNRTIs like efavirenz (B1671121) and UC781, is attributed to their tight-binding mode of inhibiting reverse transcriptase. asm.org The EC50 for inactivating free HIV-1MN virus has been reported as 0.004 µg/mL (or 0.01 µM). medchemexpress.commedchemexpress.com This activity against cell-free virus is a key aspect of its potential as a preventive agent.

Inhibition of Cell-Associated Viral Infection

While much preclinical evaluation has focused on cell-free HIV, models for cell-associated HIV transmission are also important. nih.govresearchgate.net MIV-150, particularly in combination with zinc acetate (B1210297) and carrageenan (MZC gel), has shown activity against cell-associated SHIV-RT in a macaque vaginal explant model. nih.govresearchgate.net The MZC gel protected tissues against cell-associated SHIV-RT infection when present at the time of viral exposure or when applied up to 4 days prior to challenge. nih.gov This suggests MIV-150 contributes to inhibiting cell-associated viral transmission, consistent with NNRTIs inhibiting HIV in cell-based assays. nih.govresearchgate.net

Impact of Biological Fluids on Antiviral Activity

Studies have investigated whether biological fluids, such as seminal fluid, interfere with the antiviral activity of MIV-150. In vitro assays have demonstrated that the anti-HIV activity of MIV-150 is not affected by the presence of seminal fluid. ncats.ioasm.orgpopcouncil.orgnih.gov Similarly, vaginal fluid components did not appear to negate the antiviral properties of MIV-150 in a clinical trial setting. nih.gov EC50 values based on drug concentration suggested that vaginal fluid components did not affect the antiviral properties. nih.gov

Summary of In Vitro Antiviral Activity Data

HIV Isolate TypeActivity ObservedKey FindingsSource(s)
Wild-Type HIV-1Potent inhibition (subnanomolar to nanomolar EC50)Active against isolates with wild-type RT, including SHIV-RT. asm.orgconicet.gov.armdpi.comnih.gov EC50 < 1 nM against HIV-1MN. medchemexpress.commedchemexpress.com medchemexpress.comasm.orgconicet.gov.armdpi.comnih.govmedchemexpress.com
Clinical HIV IsolatesActiveApproximately 10 times stronger activity in combination with carrageenan compared to carrageenan alone. ncats.iopopcouncil.org ncats.ioasm.orgpopcouncil.org
R5- and X4-Tropic HIVBlocks transmission at nanomolar concentrationsEffective against both major co-receptor tropisms. asm.orgnih.gov asm.orgnih.gov
Cell-Free VirusEffectively inactivated (virucidal properties)EC50 of 0.004 µg/mL (0.01 µM) against free HIV-1MN. medchemexpress.commedchemexpress.com Attributed to tight binding to RT. asm.org medchemexpress.comncats.ioasm.orgmedchemexpress.compopcouncil.org
Cell-Associated VirusInhibitory activity observed in ex vivo modelsMZC gel containing MIV-150 inhibited cell-associated SHIV-RT in macaque vaginal explants. nih.govresearchgate.net nih.govresearchgate.net
In Presence of FluidsAntiviral activity not significantly affected by seminal or vaginal fluids. ncats.ioasm.orgpopcouncil.orgnih.govMaintained activity in the presence of seminal fluid in vitro and vaginal fluid in a clinical study. ncats.ioasm.orgpopcouncil.orgnih.gov ncats.ioasm.orgpopcouncil.orgnih.gov

In Vivo Antiviral Efficacy in Primate Models

Preclinical studies in non-human primate models, particularly using the simian/human immunodeficiency virus (SHIV-RT), which contains the reverse transcriptase of HIV-1, have been crucial in evaluating the in vivo efficacy of MIV-150-containing formulations. asm.orgnih.gov

Simian/Human Immunodeficiency Virus (SHIV-RT) Challenge Models in Macaques

Studies in rhesus macaques have demonstrated the protective effect of MIV-150 delivered through various formulations, including gels and intravaginal rings (IVRs), against SHIV-RT infection. nih.govpopcouncil.org MIV-150 is active against isolates with wild-type HIV-1 RT, including SHIV-RT. asm.org

Prevention of Vaginal SHIV-RT Transmission

MIV-150 has shown promise in preventing vaginal SHIV-RT transmission in macaque models. A carrageenan gel containing 500 µM MIV-150 provided partial protection, reducing vaginal SHIV-RT infection by over 50% when macaques were challenged 4 hours after a single gel dose or 8 hours after daily application for two weeks. asm.org A lower dose of 50 µM MIV-150 in a carrageenan gel also afforded partial protection against vaginal infection for up to 8 hours after daily application. asm.orgnih.gov

Combination formulations have shown enhanced protection. A gel combining 50 µM MIV-150 and 14 mM zinc acetate dihydrate in carrageenan (MZC gel) provided complete protection against vaginal SHIV-RT infection for up to 24 hours after two weeks of daily application in macaques. usaid.gov Gels containing zinc acetate alone also showed significant protection. usaid.gov

Intravaginal rings (IVRs) releasing MIV-150 have also been evaluated. Ethylene (B1197577) vinyl acetate (EVA) IVRs containing 100 mg of MIV-150 significantly protected macaques from SHIV-RT infection. nih.govpopcouncil.org Protection rates of over 80% were observed when the IVRs were inserted 2 weeks or 24 hours before challenge and remained in place for 2 weeks after challenge. nih.gov Silicone IVRs also reduced infection frequency, although this was not statistically significant in the study due to the small number of animals. nih.gov

Prevention of Rectal SHIV-RT Transmission

MIV-150-containing gels have also been tested for their efficacy against rectal SHIV-RT transmission in macaques. A 50 µM MIV-150–carrageenan gel completely prevented rectal infection with a 103 TCID50 challenge of SHIV-RT when applied up to 4 hours prior to challenge, in contrast to 100% infection in control animals. asm.orgnih.gov Partial protection was observed with a higher viral inoculum of 104 TCID50 when the gel was applied 4 hours before challenge. asm.orgnih.gov

Correlation of In Vivo Efficacy with Viral Inoculum and Challenge Regimens

Studies have investigated the impact of viral inoculum size and challenge regimens on the in vivo efficacy of MIV-150 formulations. The complete protection observed against rectal SHIV-RT with the 50 µM MIV-150–carrageenan gel was achieved using a challenge dose of 103 TCID50. asm.orgnih.gov When the viral inoculum was increased tenfold to 104 TCID50, the same gel provided partial protection against rectal transmission, indicating that the level of protection can be influenced by the viral dose. asm.orgnih.gov These challenge inocula are significantly higher than typical virus levels in human semen, representing a stringent test of microbicide efficacy. asm.org

Repeated application of MIV-150-containing gels has also been explored. Daily application of a 50 µM MIV-150 gel for two weeks provided partial protection against vaginal SHIV-RT infection for up to 8 hours after the last dose. asm.orgusaid.gov The combination MZC gel, applied daily for two weeks, provided more robust and extended protection (up to 24 hours) against vaginal SHIV-RT. usaid.gov

Broader Spectrum Antiviral Potential (in combination formulations)

MIV-150 has been explored in combination formulations to potentially provide broader protection against other STIs, notably Herpes Simplex Virus Type 2 (HSV-2). nih.govmdpi.com

Activity Against Herpes Simplex Virus Type 2 (HSV-2)

Combination microbicide gels containing MIV-150, zinc acetate, and carrageenan (MZC) have demonstrated activity against HSV-2 in preclinical models. nih.govmdpi.comeurekalert.org Zinc acetate, a component of the MZC gel, has known activity against HSV-2. nih.goveurekalert.org Studies using mouse models have shown that zinc acetate/carrageenan gels are highly effective at preventing high-dose HSV-2 vaginal and anorectal infection. nih.govresearchgate.net The MZC gel has been shown to inhibit HSV-2 in macaque vaginal mucosa ex vivo when present during viral challenge. researchgate.netresearchgate.net While MIV-150 primarily targets HIV RT, its inclusion in combination formulations like MZC contributes to a broader spectrum of activity against multiple pathogens, including HSV-2. nih.goveurekalert.org

Table: Summary of Select In Vivo Efficacy Findings

FormulationRoute of ChallengeSHIV-RT Inoculum (TCID50)Application RegimenTime Before ChallengeProtection LevelCitation
MIV-150-carrageenan gel (500 µM)Vaginal103Single dose4 hoursPartial (>50%) asm.org
MIV-150-carrageenan gel (50 µM)Vaginal103Daily for 2 weeks8 hoursPartial asm.orgnih.gov
MIV-150-carrageenan gel (50 µM)Rectal103Single doseUp to 4 hoursComplete (100%) asm.orgnih.gov
MIV-150-carrageenan gel (50 µM)Rectal104Single dose4 hoursPartial (50%) asm.orgnih.gov
MZC gel (50 µM MIV-150, 14mM ZA)VaginalNot specifiedDaily for 2 weeksUp to 24 hoursComplete (100%) usaid.gov
MIV-150 EVA IVR (100 mg)VaginalNot specifiedInserted 2 weeks before challenge, in place 2 weeks after2 weeksSignificant (>80%) nih.gov
MIV-150 EVA IVR (100 mg)VaginalNot specifiedInserted 24 hours before challenge, in place 2 weeks after24 hoursSignificant (>80%) nih.gov

Activity Against Human Papillomavirus (HPV)

Research into the antiviral efficacy of MIV-150 against Human Papillomavirus (HPV) has primarily been conducted within the context of a combination microbicide gel, known as PC-1005 or MZC. This formulation typically includes MIV-150, zinc acetate, and carrageenan, designed as a multipurpose prevention technology (MPT) targeting several sexually transmitted infections, including HPV.

Studies utilizing animal models have provided evidence that the MZC gel can prevent the vaginal and rectal transmission of HPV. americanelements.com Preclinical testing in macaque and mouse models demonstrated the gel's protective effects against HPV transmission. americanelements.com

In vitro studies have investigated the anti-HPV activity of components released from the PC-1005 gel. Cell-based assays performed on cervicovaginal lavages (CVLs) collected from women who had vaginally applied the PC-1005 gel demonstrated anti-HPV activity. fishersci.cauv.mxjkenterprises.com.pk This antiviral activity was detected in CVL samples collected at 4 hours post-dose. fishersci.cauv.mx Both MIV-150 and carrageenan present in the CVLs exhibited anti-HPV activity in these cell-based assays, with expected EC50 values. fishersci.ca The EC50 value for MIV-150 against HPV in CVL samples was reported as less than 2 nM. fishersci.ca These findings suggest that the anti-HPV efficacy of MIV-150 and carrageenan is maintained in the presence of vaginal fluids. fishersci.ca

Further in vitro studies using vaginal fluid collected from macaques treated with an intravaginal ring releasing MIV-150, zinc acetate, and carrageenan also showed activity against HPV. vliz.bechem960.com

Ex vivo antiviral assays using rectal fluid samples have also been conducted. These assays demonstrated antiviral effects against HPV (and HSV) for a duration of 5 hours. researchgate.netfishersci.ie However, these ex vivo assays may not fully replicate the complex biological environment of human tissue. fishersci.ie

The following table summarizes key findings regarding MIV-150's activity against HPV, primarily in the context of the PC-1005/MZC combination:

Study TypeModel/Sample SourceKey Finding Related to HPV ActivityRelevant Data Point (if available)Citation
Preclinical (in vivo)Macaques and MicePrevention of vaginal and rectal HPV transmission by MZC gel.Not specified in search results americanelements.com
In vitroHuman Cervicovaginal LavageAnti-HPV activity detected in CVLs after PC-1005 gel application.Activity detected at 4 hours post-dose. EC50 for MIV-150 <2 nM. fishersci.cauv.mx
In vitroMacaque Vaginal FluidVaginal fluid from treated macaques showed anti-HPV activity.Not specified in search results vliz.bechem960.com
Ex vivoHuman Rectal FluidAntiviral effects against HPV observed.Activity observed for 5 hours. researchgate.netfishersci.ie

Drug Resistance and Cross Resistance Profiles of Miv 150

Emergence of Resistance to MIV-150

Kinetics of Resistance Development In Vitro

The development of resistance to MIV-150 in laboratory settings appears to be a slow and complex process. In vitro studies have shown that inducing resistance to MIV-150 is challenging, often requiring the accumulation of two to three mutations in the reverse transcriptase (RT) enzyme. This suggests a higher genetic barrier to resistance for MIV-150 compared to some other NNRTIs, such as nevirapine (B1678648) and efavirenz (B1671121), where resistance can be conferred by a single mutation.

Identification of Reverse Transcriptase Mutations Associated with MIV-150 Resistance

Several key mutations in the HIV-1 reverse transcriptase gene have been identified in association with MIV-150 resistance, primarily through studies in rhesus macaques infected with a simian/human immunodeficiency virus (SHIV-RT). These mutations, often appearing in combinations, include:

Y181C/I: A common NNRTI resistance mutation that can significantly reduce susceptibility.

K103N: Another prevalent NNRTI mutation.

L100I: Often found in combination with K103N, this mutation contributes to reduced susceptibility to multiple NNRTIs.

K101E: A mutation associated with resistance to several NNRTIs.

E138K: This mutation is known to be selected by second-generation NNRTIs.

V108I: An accessory mutation that can contribute to resistance when present with other mutations.

V179A/I/L: These mutations are also considered to play a role in the development of resistance to MIV-150.

Y188H: This mutation can contribute to reduced NNRTI susceptibility.

The emergence of these mutations underscores the common resistance pathways shared among NNRTIs that bind to the same pocket on the reverse transcriptase enzyme.

Discrepancies Between In Vitro and In Vivo Resistance Selection Patterns

There is a notable difference between the potential for resistance development observed in laboratory cell cultures and the outcomes seen in animal models with topical application. While resistant viruses can be generated under prolonged drug pressure in vitro, in vivo studies using a high-dose MIV-150 intravaginal ring in SHIV-RT-infected macaques have shown a very low probability for the emergence of drug resistance mutations. In these studies, only a small number of single drug resistance mutations were detected in a minority of the animals, and only wild-type virus sequences were found in genital tissues. This discrepancy suggests that the local concentrations of MIV-150 achieved through topical delivery may be sufficient to suppress viral replication to a degree that limits the opportunity for resistance to emerge.

Cross-Resistance Analysis with Other Antiretroviral Agents

Profile Against Other Non-Nucleoside Reverse Transcriptase Inhibitors

The activity of MIV-150 can be compromised by viruses that already harbor resistance mutations to other NNRTIs. This is due to the overlapping binding site of these inhibitors within the reverse transcriptase enzyme. Viruses with single or double NNRTI substitutions, particularly the common K103N or Y181C mutations, can exhibit reduced susceptibility to MIV-150. nih.govresearchgate.net

Conversely, some NNRTI-resistant viruses may retain sensitivity to MIV-150. For instance, it has been reported that nevirapine-resistant viruses can still be fully sensitive to MIV-150. The table below summarizes the cross-resistance profile of MIV-150 in the context of mutations conferring resistance to other key NNRTIs.

NNRTICommon Resistance MutationsImpact on MIV-150 Susceptibility
NevirapineK103N, Y181C, G190AReduced susceptibility with K103N and Y181C. nih.govresearchgate.net
EfavirenzK103N, L100I, V106MReduced susceptibility with K103N and L100I/K103N combination.
Delavirdine (B1662856)K103N, Y181C, P236LReduced susceptibility with K103N and Y181C.
RilpivirineE138K, K101E, Y181C/I/VReduced susceptibility with E138K, K101E, and Y181C/I.
DapivirineY181C, K103N, E138AReduced susceptibility with Y181C and K103N.

Susceptibility to MIV-150 of Viruses Resistant to Other Antiretrovirals

MIV-150, a potent NNRTI, has demonstrated significant activity against wild-type HIV-1. nih.gov However, its effectiveness against strains already resistant to other antiretrovirals, particularly other NNRTIs, is a critical factor in its potential clinical utility.

Research indicates that the activity of MIV-150 can be compromised by certain HIV-1 variants containing single or double reverse transcriptase (RT) mutations. nih.gov Specifically, viruses harboring common NNRTI resistance mutations such as K103N or Y181C may show reduced susceptibility to MIV-150. nih.gov The K103N mutation is one of the most prevalent resistance-associated mutations found in clinical practice. nih.gov

Despite this, MIV-150 maintains a distinct advantage over some other NNRTIs. For instance, developing resistance to MIV-150 in vitro is considered difficult, requiring the emergence of two to three mutations in the reverse transcriptase enzyme. plos.org This is a higher genetic barrier compared to first-generation NNRTIs like nevirapine and efavirenz, where resistance can be conferred by just one or two mutations. nih.gov Furthermore, studies have shown that nevirapine-resistant viruses can remain fully sensitive to MIV-150. nih.gov

The antiviral activity of MIV-150 against various HIV isolates that have established NNRTI-associated mutations has been quantified, showcasing its resilience compared to other agents. MIV-150's unique binding mode within the NNRTI binding pocket allows it to remain fully active against viruses that contain certain single drug resistance mutations. plos.org

Below is a data table summarizing the in vitro activity of MIV-150 against HIV-1 strains with specific NNRTI resistance mutations.

HIV-1 StrainAssociated NNRTI Resistance Mutation(s)MIV-150 Fold Change in EC₅₀¹
NL4-3Wild Type1.0
A17Y181C15
A17-V106AY181C/V106A20
K103NK103N2.1
RES056K103N/Y181C>11,111
¹EC₅₀ (half maximal effective concentration) fold change is relative to the wild-type NL4-3 strain. Data sourced from research on MIV-150's resistance profile. plos.org

Strategies to Mitigate Resistance Development

The emergence of drug-resistant HIV is a significant challenge in antiretroviral therapy. who.intazolifesciences.com For any new antiretroviral agent, a key aspect of development is establishing strategies to minimize the risk of resistance. The primary strategy to prevent the emergence of resistance is the use of combination therapies, where multiple drugs with different mechanisms of action are used together. asm.orgfrontiersin.org This approach makes it substantially more difficult for the virus to develop the necessary mutations to evade the effects of all drugs simultaneously.

For MIV-150, which is being developed primarily for topical use as a microbicide to prevent HIV transmission, this strategy is being actively pursued through the development of combination formulations. plos.org

Role of Combination Formulations in Resistance Prevention

Combining MIV-150 with other active compounds is a core strategy to enhance its protective efficacy and reduce the likelihood of resistance development. plos.org By incorporating agents with different anti-HIV mechanisms, these formulations present multiple barriers to viral replication.

One such formulation combines MIV-150 with carrageenan, a seaweed-derived polymer. nih.govpopcouncil.org Carrageenan itself has antiviral properties, and studies have demonstrated an additive antiviral effect when it is combined with MIV-150. popcouncil.org This combination, sometimes referred to as PC-815, is significantly more potent against various clinical HIV isolates than carrageenan alone. popcouncil.org

Further development has led to a combination microbicide containing MIV-150, zinc acetate (B1210297) (ZA), and carrageenan (CG), referred to as MZC. plos.org The inclusion of non-antiretroviral components like zinc acetate, which has its own mechanism of action against HIV, further diversifies the antiviral pressure and is intended to reduce the probability of resistance emerging. plos.org Preclinical development of an intravaginal ring (IVR) designed for sustained delivery of the MZC combination is also underway, aiming to improve user adherence and provide more consistent protection, which are crucial factors in preventing resistance. plos.org

Pharmacokinetic and Pharmacodynamic Investigations of Miv 150

Pharmacokinetics of MIV-150 in Preclinical Models

Preclinical pharmacokinetic studies have been crucial in evaluating the absorption, distribution, and clearance of MIV-150 when delivered topically to mucosal surfaces.

Distribution in Mucosal Tissues (Vaginal, Ectocervical, Rectal)

Studies in macaque models have provided significant insights into the distribution of MIV-150 in mucosal tissues following topical application. Following the insertion of MIV-150-containing intravaginal rings (IVRs), MIV-150 has been detected in vaginal fluids and tissues. nih.gov Previous PK studies demonstrated a significant increase in ectocervical and vaginal tissue MIV-150 concentrations 14 days versus 1 day post-IVR insertion, with the highest increase observed in vaginal tissue. nih.govpopcouncil.org In one study using 100-mg MIV-150 IVRs, vaginal tissue concentrations of 0.616 ± 0.221 ng/mg (mean ± standard error of the mean [SEM]) were detected 14 days after insertion. nih.gov

MIV-150 has also been evaluated for rectal administration. In studies with macaques receiving a MIV-150-carrageenan gel rectally, MIV-150 was detected in rectal swab fluid samples and associated with tissue samples of most animals 4 hours after gel application. asm.org Drug was detected in the rectal tissue samples of 5 out of 6 animals in this study. asm.org

The concentration of MIV-150 in mucosal tissues can be influenced by the delivery system. For instance, in macaque studies comparing ethylene (B1197577) vinyl acetate (B1210297) (EVA) and silicone IVRs, the concentration of MIV-150 in mucosal tissues on the day corresponding to the day of challenge was higher in animals receiving 100-mg MIV-150 EVA-40 IVRs (0.10 ng/mg in vagina, 0.09 ng/mg in cervix) than in those receiving 50-mg MIV-150 silicone IVRs (0.008 ng/mg in vagina, 0.03 ng/mg in cervix). nih.gov

Systemic Exposure and Clearance Profile (Plasma Levels)

A key characteristic desired for a topical microbicide is minimal systemic absorption to reduce the risk of off-target effects and the development of drug resistance. MIV-150 was initially developed as an oral antiretroviral drug but was discontinued (B1498344) due to poor systemic absorption and rapid systemic clearance. asm.org These properties are considered advantageous for a topical microbicide. asm.org

In preclinical macaque studies, MIV-150 has generally shown low systemic exposure after topical application. Following rectal application of a MIV-150-carrageenan gel, MIV-150 was undetectable in the plasma samples of all animals by RIA at time points tested (0.5 to 24 hours). asm.org Similarly, in a first-in-human trial of a MIV-150 and zinc acetate coformulated in a carrageenan gel applied vaginally, low systemic levels of MIV-150 were observed, without accumulation. researchgate.net Plasma MIV-150 peaked 1-2 hours after rectal dosing in HIV-uninfected adults, with median peak concentrations ranging from 0.07-0.23 ng/mL across different dose volumes. researchgate.net Median concentrations were below the assay quantitation limits 24 hours after dosing. researchgate.net The median half-life ranged from 4.9 to 7.4 hours across dose volumes. researchgate.net

Data Table 1: Summary of MIV-150 Plasma PK Parameters after Rectal Dosing in Adults researchgate.net

Dose VolumeMedian Peak Concentration (ng/mL)Median Half-Life (hours)Median Concentration at 24 hours
4 mL0.074.9Below Quantitation Limit
16 mL0.237.4Below Quantitation Limit
32 mL0.077.4Below Quantitation Limit

Influence of Delivery Systems on Tissue and Fluid Concentrations

The delivery system significantly impacts the concentration and distribution of MIV-150 in mucosal tissues and fluids. Intravaginal rings (IVRs) are designed to provide sustained release of the drug. Studies using MIV-150-containing IVRs in macaques have shown successful delivery of MIV-150, with the drug detected in vaginal fluids and tissues. nih.gov As noted earlier, the type of IVR material (e.g., EVA vs. silicone) can influence the drug concentration achieved in vaginal and cervical tissues. nih.gov

Gel formulations also deliver MIV-150 to mucosal surfaces. Studies with MIV-150-carrageenan gels have demonstrated the presence of MIV-150 in rectal fluids and tissues after application. asm.org The concentration of MIV-150 in cervicovaginal lavage (CVL) samples collected after vaginal gel application has been shown to correlate with concentrations in cervical tissue. nih.gov

Impact of Hormonal Contraceptives on Pharmacokinetic Parameters

The potential for interactions between topical microbicides and hormonal contraceptives is an important consideration, particularly as many women who could benefit from microbicides also use hormonal contraception. Preclinical studies have begun to explore this interaction.

While direct studies specifically detailing the impact of hormonal contraceptives on MIV-150 pharmacokinetic parameters in preclinical models are not extensively highlighted in the provided snippets, the broader context of microbicide development acknowledges the importance of considering such interactions. theimpt.orgctcsrh.org Studies evaluating MIV-150 in the context of multipurpose prevention technologies (MPTs) that combine antiretrovirals with contraceptives, such as MIV-150 + Zinc acetate + Carrageenan + LNG IVR, are in early preclinical development, indicating that this is an area of investigation. theimpt.org Research in macaque vaginal explants from animals treated with Depo-Provera has been conducted to determine the activity of MZC in tissues under hormonal influence. plos.org

Pharmacodynamics of MIV-150 in Preclinical Models

Pharmacodynamic studies aim to understand the relationship between MIV-150 concentration at the site of action and its antiviral effect.

Correlation of MIV-150 Concentrations with Ex Vivo Antiviral Activity in Mucosal Explants

Ex vivo challenge models using mucosal tissue explants (e.g., vaginal, ectocervical) from preclinical models, such as macaques, are valuable tools for assessing the antiviral activity of MIV-150 in a tissue context. These models allow for the evaluation of the drug's ability to inhibit viral infection within the tissue itself. nih.govpopcouncil.orgplos.orgplos.orgfrontiersin.org

Studies have demonstrated a correlation between MIV-150 concentrations in vaginal fluids and tissues and ex vivo antiviral activity against SHIV-RT. nih.govpopcouncil.org MIV-150 in vaginal fluid collected after IVR insertion inhibited ex vivo SHIV-RT infection in vaginal biopsy specimens from untreated animals in a dose-dependent manner. nih.govpopcouncil.org Ex vivo SHIV-RT infection of vaginal tissues collected 14 days post-MIV-150 IVR insertion was significantly inhibited compared to infection at baseline. nih.govpopcouncil.org This suggests that the MIV-150 levels achieved in vaginal tissue are sufficient to provide significant protection against mucosal SHIV-RT infection. nih.gov

Ex vivo studies using macaque vaginal explants have shown that exposure to MIV-150-containing gels can inhibit SHIV-RT infection. plos.orgplos.org A single ex vivo exposure to diluted MZC (MIV-150/zinc acetate/carrageenan) and MC (MIV-150/carrageenan) gels significantly inhibited SHIV-RT infection in macaque vaginal mucosa for up to 4 days prior to viral challenge. plos.orgplos.org In vivo administration of MZC and CG gels also significantly inhibited ex vivo SHIV-RT infection of vaginal mucosa collected 24 hours post last gel exposure. plos.orgplos.org

Data Table 2: Ex Vivo Inhibition of SHIV-RT Infection in Macaque Vaginal Mucosa 24h Post-Gel Exposure plos.orgplos.org

Gel FormulationInhibition Relative to Baselines (%)
MZC65–74
CG (Placebo)32–45

The antiviral activity of MIV-150 in tissues has been shown to be largely unaffected by the presence of seminal plasma in ex vivo settings. plos.org

Relationship between Tissue-Associated MIV-150 Levels and In Vivo Protection

Studies in macaque models have explored the relationship between MIV-150 concentrations in genital tissues and protection against simian/human immunodeficiency virus (SHIV-RT) infection. Intravaginal rings (IVRs) containing MIV-150 have been shown to release the compound and result in its detection within vaginal and cervical tissues. plos.orgnih.gov

In one study, MIV-150 was detected in cervical and vaginal tissues 1 day after IVR removal. plos.org Higher concentrations of MIV-150 were found in vaginal and ectocervical tissues when IVRs were inserted for 14 days compared to 1 day, with the most significant increase observed in vaginal tissue. nih.gov

Tissue-associated MIV-150 released from IVRs has demonstrated protection against ex vivo SHIV-RT infection in tissue explants. nih.govsemanticscholar.org Specifically, vaginal tissues collected 14 days after MIV-150 IVR insertion showed significant inhibition of ex vivo SHIV-RT infection compared to baseline. nih.govnih.gov One study using a different IVR formulation (MZCL IVR) reported high MIV-150 concentrations in vaginal tissue (~21 ng/mg) 24 hours post-insertion, which afforded 96% protection against ex vivo SHIV-RT challenge in vaginal mucosa relative to baseline. semanticscholar.org Cervical tissue also showed inhibition (99% vs. baseline), although tissue concentrations were not measured in that specific instance. semanticscholar.org

While high tissue concentrations appear to correlate with protection, some studies suggest that very high levels might obscure a clear dose-dependent protection relationship within the observed range. semanticscholar.org Previous in vivo studies in macaques using MIV-150 IVRs demonstrated significant protection against vaginal SHIV-RT infection, and these studies detected similar amounts of MIV-150 in cervical and vaginal tissues as later studies. plos.org It has been suggested that MIV-150 concentrations around 0.1 ng/mg in genital tissues might be sufficient to provide protection against in vivo vaginal SHIV-RT challenge when IVRs remain in place. semanticscholar.org

Pharmacokinetic and Pharmacodynamic Considerations in Clinical Trials

Clinical trials in humans have investigated the PK and PD of MIV-150, particularly when formulated in a carrageenan gel (PC-1005) for vaginal application. These studies aim to understand drug levels in biological samples, assess antiviral activity at the site of application, and evaluate systemic absorption.

Measurement of MIV-150 and Metabolites in Biological Samples

The concentration of MIV-150 in various biological matrices, including plasma, cervicovaginal lavage (CVL) fluid, and tissue biopsies, has been determined in clinical studies. croiconference.orgnih.govresearchgate.netnih.gov

Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for the quantification of MIV-150 in these samples due to its sensitivity. croiconference.orgnih.govresearchgate.netplos.orgnih.govresearchgate.net For instance, an LC-MS/MS method for MIV-150 in plasma had a lower limit of quantitation (LLOQ) of 20 pg/mL. plos.orgresearchgate.net Radioimmunoassay (RIA) was also used in earlier studies, though LC-MS/MS generally offers higher sensitivity. plos.orgresearchgate.netasm.org

In clinical trials, MIV-150 concentrations have been measured in plasma, CVL, and cervical tissue biopsies. croiconference.orgnih.govresearchgate.netnih.gov The analysis of metabolites of MIV-150 in biological samples is also a relevant aspect of pharmacokinetic investigations, although specific details on identified metabolites of MIV-150 were not extensively detailed in the provided search results. General methods for metabolite analysis in biological samples often involve techniques like LC-MS/MS and high-resolution mass spectrometry. uu.seresearchgate.netbiorxiv.org

Assessment of Antiviral Activity in Cervicovaginal Lavage (CVL)

Cervicovaginal lavage (CVL) fluid is a key biological sample used to assess the pharmacodynamic activity of topically applied microbicides like MIV-150 at the mucosal surface. croiconference.orgnih.govresearchgate.netnih.gov

In clinical trials, CVL samples collected after vaginal application of MIV-150-containing gels have demonstrated antiviral activity against HIV-1 and human papillomavirus (HPV) in cell-based assays. croiconference.orgnih.govresearchgate.netnih.govnih.govresearchgate.net This activity was observed in a dose-dependent manner in some studies. nih.govresearchgate.net For example, in a Phase 1 trial of the PC-1005 gel, CVLs collected 4 hours post-dose showed anti-HIV and anti-HPV activity in all tested samples. nih.govresearchgate.netnih.gov

The concentrations of MIV-150 in CVLs collected 4 hours post-dose in this trial were reported to be significantly higher than the in vitro effective concentrations (EC50) against HIV, indicating that active levels of the drug are present in the vaginal fluid. nih.gov More MIV-150 was detected in CVL samples collected 4 hours post-dose compared to 24 hours post-dose, correlating with greater anti-HIV and anti-HPV activity at the earlier time point. nih.gov

While anti-HSV-2 activity in CVLs was also explored, high baseline anti-HSV-2 activity in CVL samples from participants sometimes precluded the assessment of post-dose activity in cell-based assays. nih.govresearchgate.netnih.govnih.govresearchgate.net However, in human ectocervical explant models, MIV-150 and carrageenan in CVLs inhibited both HIV and HSV-2 infections in a dose-dependent manner. nih.govresearchgate.net

Systemic Absorption in Human Studies

Evaluating the systemic absorption of topically applied MIV-150 in humans is important to understand potential systemic exposure. Studies have consistently reported low systemic levels of MIV-150 following vaginal application of gel formulations. croiconference.orgnih.govresearchgate.netnih.govpopcouncil.org

In a Phase 1 trial of the PC-1005 gel, low systemic MIV-150 levels were observed, with no evidence of drug accumulation after daily dosing for 14 days. nih.govresearchgate.netnih.gov Median peak plasma MIV-150 concentrations (Cmax) ranged from 75 to 114 pg/mL across different periods of the study. clinicaltrials.gov The median time to peak concentration (Tmax) ranged from 3 to 5 hours. clinicaltrials.gov The median half-life ranged from 3.9 to 5.5 hours. clinicaltrials.gov

These plasma MIV-150 concentrations achieved with vaginal dosing were reported to be approximately 1,000-fold lower than concentrations typically achieved with oral dosing in previous studies. nih.govclinicaltrials.gov The low systemic absorption is consistent with the properties that led to MIV-150 being discontinued for oral therapy and supports its development as a topically acting agent. nih.govnih.gov The lower Cmax and AUC values observed on later study days compared to day 1 might suggest induction of drug-metabolizing enzymes, such as CYP3A4, which is known to be involved in the metabolism of MIV-150 and other NNRTIs. nih.govclinicaltrials.gov

In a separate open-label safety run-in for the Phase 1 trial, all participants had detectable MIV-150 blood levels after dosing, but again, no accumulation was noted. popcouncil.org Median PK parameters from this run-in study were consistent with low systemic exposure. popcouncil.org

Data Tables

Biological MatrixAnalytical MethodLLOQ (example)Findings in Human Studies (PC-1005 Gel)Citations
PlasmaLC-MS/MS, RIA20 pg/mL (LC-MS/MS) plos.orgresearchgate.netLow systemic levels, no accumulation; Median Cmax 75-114 pg/mL; Median Tmax 3-5 h; Median T1/2 3.9-5.5 h. croiconference.orgnih.govresearchgate.netnih.govpopcouncil.orgclinicaltrials.gov croiconference.orgnih.govresearchgate.netplos.orgnih.govresearchgate.netpopcouncil.orgclinicaltrials.gov
CVL FluidLC-MS/MS, ELISANot specified in detail for MIV-150Detectable levels; Concentrations significantly higher than in vitro EC50s; Higher levels and activity at 4h vs 24h post-dose. croiconference.orgnih.govresearchgate.netnih.gov croiconference.orgnih.govresearchgate.netnih.gov
Cervical TissueLC-MS/MS111 fg (macaque tissue) plos.orgDetectable levels; Concentrations higher than in vitro EC50/EC90 values. croiconference.orgnih.govresearchgate.netnih.gov croiconference.orgnih.govresearchgate.netplos.orgnih.gov
Vaginal TissueLC-MS/MS, RIA111 fg (macaque tissue) plos.org, 0.01 ng/mg (rectal tissue RIA) asm.orgDetectable levels in macaque studies; Correlation with protection in macaque explant models. plos.orgnih.govnih.govsemanticscholar.orgresearchgate.net plos.orgnih.govnih.govsemanticscholar.orgresearchgate.netasm.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
MIV-1502090723 chem960.com

Note: While PubChem CID 2090723 is associated with a name that includes "MIV-150 NEW" and a similar chemical structure description chem960.com, another source links DTXSID70177773 to MIV 150 epa.gov. PubChem CID 2545578 is also referenced in relation to PubChem, though not directly linked to MIV-150 by name in the snippet googleapis.com. Based on the direct mention alongside "MIV-150 NEW" and a descriptive chemical structure, CID 2090723 appears to be the most likely correct identifier for MIV-150 among the provided results.

MIV-150 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been explored for its potential as a topical microbicide aimed at preventing HIV and other sexually transmitted infections. plos.orgnih.govcroiconference.org Initially developed as an oral antiretroviral, its systemic development was discontinued due to limited oral absorption and rapid systemic clearance. nih.govnih.gov These characteristics are considered favorable for a topically applied agent designed for local action at mucosal surfaces with minimal systemic exposure. nih.govnih.gov MIV-150 is being investigated in various delivery systems, including gels and intravaginal rings (IVRs), often combined with other active pharmaceutical ingredients such as zinc acetate and carrageenan. plos.orgcroiconference.orgnih.govresearchgate.net

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand the disposition of MIV-150 within the body and its relationship to antiviral efficacy, particularly following topical administration to mucosal tissues.

Relationship between Tissue-Associated MIV-150 Levels and In Vivo Protection

Studies conducted in macaque models have investigated the correlation between MIV-150 concentrations in genital tissues and the level of protection afforded against simian/human immunodeficiency virus (SHIV-RT) infection. Intravaginal rings (IVRs) containing MIV-150 have been shown to deliver the compound effectively, leading to its detection within vaginal and cervical tissues. plos.orgnih.gov

In one study, MIV-150 was detected in both cervical and vaginal tissues one day after the removal of an IVR. plos.org Concentrations of MIV-150 in vaginal and ectocervical tissues were found to be higher when IVRs were worn for 14 days compared to just 1 day, with the most substantial increase noted in vaginal tissue. nih.gov

Tissue-associated MIV-150 released from IVRs has demonstrated protective effects against ex vivo SHIV-RT infection in tissue explants. nih.govsemanticscholar.org Specifically, vaginal tissues collected 14 days after the insertion of MIV-150 IVRs exhibited significant inhibition of ex vivo SHIV-RT infection when compared to baseline levels. nih.govnih.gov Another study utilizing a different IVR formulation (MZCL IVR) reported high concentrations of MIV-150 in vaginal tissue (~21 ng/mg) 24 hours after insertion, which provided 96% protection against ex vivo SHIV-RT challenge in vaginal mucosa relative to baseline. semanticscholar.org Cervical tissue also showed significant inhibition (99% compared to baseline), although MIV-150 concentrations were not quantified in cervical tissue in that particular study. semanticscholar.org

While high tissue concentrations appear linked to protection, some research suggests that exceedingly high levels might obscure a clear dose-dependent relationship within the observed concentration range. semanticscholar.org Previous in vivo studies in macaques using MIV-150 IVRs that demonstrated significant protection against vaginal SHIV-RT infection reported detecting similar quantities of MIV-150 in cervical and vaginal tissues as later investigations. plos.org It has been proposed that MIV-150 concentrations around 0.1 ng/mg in genital tissues might be sufficient to confer protection against in vivo vaginal SHIV-RT challenge, particularly when IVRs remain in place post-challenge. semanticscholar.org

Pharmacokinetic and Pharmacodynamic Considerations in Clinical Trials

Clinical trials in humans have been conducted to evaluate the PK and PD of MIV-150, especially when formulated within a carrageenan gel (PC-1005) for vaginal administration. These studies focus on quantifying drug levels in biological samples, assessing antiviral activity at the application site, and determining the extent of systemic absorption.

Measurement of MIV-150 and Metabolites in Biological Samples

The concentration of MIV-150 has been measured in various biological matrices from clinical study participants, including plasma, cervicovaginal lavage (CVL) fluid, and tissue biopsies. croiconference.orgnih.govresearchgate.netnih.gov

Sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been utilized for the quantification of MIV-150 in these samples. croiconference.orgnih.govresearchgate.netplos.orgnih.govresearchgate.net For instance, an LC-MS/MS method used for measuring MIV-150 in plasma had a lower limit of quantitation (LLOQ) of 20 pg/mL. plos.orgresearchgate.net Radioimmunoassay (RIA) was also used in some earlier studies, though LC-MS/MS generally offers greater sensitivity. plos.orgresearchgate.netasm.org

In clinical trials, MIV-150 concentrations have been determined in plasma, CVL fluid, and cervical tissue biopsies. croiconference.orgnih.govresearchgate.netnih.gov The analysis of MIV-150 metabolites in biological samples is also a relevant aspect of pharmacokinetic assessment, although detailed information on specific identified metabolites of MIV-150 was not extensively available in the provided search results. Standard methods for metabolite analysis in biological samples commonly involve techniques such as LC-MS/MS and high-resolution mass spectrometry. uu.seresearchgate.netbiorxiv.org

Assessment of Antiviral Activity in Cervicovaginal Lavage (CVL)

Cervicovaginal lavage (CVL) fluid serves as a crucial biological sample for evaluating the pharmacodynamic activity of topically applied microbicides like MIV-150 at the mucosal surface. croiconference.orgnih.govresearchgate.netnih.gov

In clinical trials, CVL samples collected following vaginal application of MIV-150-containing gels have demonstrated antiviral activity against HIV-1 and human papillomavirus (HPV) when tested in cell-based assays. croiconference.orgnih.govresearchgate.netnih.govnih.govresearchgate.net This antiviral effect was observed to be dose-dependent in some studies. nih.govresearchgate.net For example, in a Phase 1 trial evaluating the PC-1005 gel, CVL samples collected 4 hours after dosing showed anti-HIV and anti-HPV activity in all samples tested. nih.govresearchgate.netnih.gov

The concentrations of MIV-150 detected in CVLs collected 4 hours post-dose in this trial were reported to be substantially higher than the in vitro effective concentrations (EC50) against HIV, indicating the presence of therapeutically relevant levels of the drug in the vaginal fluid. nih.gov Higher levels of MIV-150 were found in CVL samples collected 4 hours after dosing compared to those collected at 24 hours, which correlated with greater anti-HIV and anti-HPV activity at the earlier time point. nih.gov

Although anti-HSV-2 activity in CVLs was also investigated, high baseline anti-HSV-2 activity in CVL samples from participants sometimes made it challenging to assess post-dose activity in cell-based assays. nih.govresearchgate.netnih.govnih.govresearchgate.net However, in studies using human ectocervical explant models, MIV-150 and carrageenan present in CVLs inhibited both HIV and HSV-2 infections in a dose-dependent manner. nih.govresearchgate.net

Systemic Absorption in Human Studies

Assessing the systemic absorption of topically administered MIV-150 in humans is important to determine potential systemic exposure. Studies have consistently indicated low systemic levels of MIV-150 following vaginal application of gel formulations. croiconference.orgnih.govresearchgate.netnih.govpopcouncil.org

In a Phase 1 trial of the PC-1005 gel, low systemic MIV-150 levels were observed, with no indication of drug accumulation after daily application for 14 days. nih.govresearchgate.netnih.gov Median peak plasma MIV-150 concentrations (Cmax) ranged from 75 to 114 pg/mL across different phases of the study. clinicaltrials.gov The median time to reach peak concentration (Tmax) varied from 3 to 5 hours. clinicaltrials.gov The median half-life was reported to be between 3.9 and 5.5 hours. clinicaltrials.gov

The plasma MIV-150 concentrations achieved with vaginal dosing were noted to be approximately 1,000-fold lower than the concentrations typically attained with oral administration in previous studies. nih.govclinicaltrials.gov This low systemic absorption aligns with the characteristics that led to MIV-150 not being pursued for oral therapy and supports its development as a locally acting agent. nih.govnih.gov The observation of lower Cmax and AUC values on later study days compared to the first day might suggest the induction of drug-metabolizing enzymes, such as CYP3A4, which is known to be involved in the metabolism of MIV-150 and other NNRTIs. nih.govclinicaltrials.gov

In a separate open-label safety run-in conducted prior to the main Phase 1 trial, all participants had detectable MIV-150 blood levels after dosing, but again, no accumulation was observed. popcouncil.org Median PK parameters from this run-in study were consistent with minimal systemic exposure. popcouncil.org

Data Tables

Biological MatrixAnalytical MethodLLOQ (example)Findings in Human Studies (PC-1005 Gel)Citations
PlasmaLC-MS/MS, RIA20 pg/mL (LC-MS/MS) plos.orgresearchgate.netLow systemic levels, no accumulation; Median Cmax 75-114 pg/mL; Median Tmax 3-5 h; Median T1/2 3.9-5.5 h. croiconference.orgnih.govresearchgate.netplos.orgnih.govresearchgate.netpopcouncil.orgclinicaltrials.gov
CVL FluidLC-MS/MS, ELISANot specified in detailDetectable levels; Concentrations significantly higher than in vitro EC50s; Higher levels and activity at 4h vs 24h post-dose. croiconference.orgnih.govresearchgate.netnih.gov
Cervical TissueLC-MS/MS111 fg (macaque tissue) plos.orgDetectable levels; Concentrations higher than in vitro EC50/EC90 values. croiconference.orgnih.govresearchgate.netplos.orgnih.gov
Vaginal TissueLC-MS/MS, RIA111 fg (macaque tissue) plos.org, 0.01 ng/mg (rectal tissue RIA) asm.orgDetectable levels in macaque studies; Correlation with protection in macaque explant models. plos.orgnih.govnih.govsemanticscholar.orgresearchgate.netasm.org

Combination Therapies and Multipurpose Prevention Technologies Mpts Involving Miv 150

Rationale for Combination Strategies

The rationale behind combining MIV-150 with other agents stems from the need to overcome limitations associated with single-component prevention methods. nih.govasm.org

Enhanced Efficacy and Broader Spectrum Activity

Combining MIV-150 with other compounds can lead to enhanced efficacy and a broader spectrum of activity against various pathogens. popcouncil.orgtheimpt.orggrantome.comi-base.infomdpi.comasm.org For instance, combining MIV-150 with zinc acetate (B1210297) and carrageenan has demonstrated broad-spectrum antiviral activity against HIV, HSV-2, and HPV. popcouncil.orgi-base.infonih.gov Studies have shown that these combinations can provide significant protection against simian-human immunodeficiency virus reverse transcriptase (SHIV-RT) infection in macaque models, often exceeding the protection offered by single agents. dovepress.comnih.gov In vitro studies have also indicated improved inhibitory effects against various HIV-1 isolates and HIV-2 when MIV-150 is combined with carrageenan. plos.orgnih.gov

Improved Resistance Profile

Combination strategies can also contribute to an improved resistance profile. theimpt.orggrantome.comasm.org While MIV-150, like other NNRTIs, can select for resistance mutations in HIV, combining it with other agents, particularly those with different mechanisms of action like zinc acetate, can minimize the emergence of drug-resistant variants. nih.govusaid.govresearchgate.net In vitro resistance selection studies have shown that while MIV-150 alone can select for known NNRTI-resistant mutations, resistant virus was not selected when cultured in the presence of both zinc acetate and MIV-150. nih.gov This suggests that the combination can provide a more robust barrier to the development of resistance. nih.govresearchgate.net

MIV-150 in Combination with Zinc Acetate (MZC Formulations)

A notable combination involving MIV-150 is with zinc acetate (ZA), often formulated with carrageenan (CG) to create MZC formulations. nih.govnih.gov These formulations have been extensively studied for their potential as topical microbicides and MPTs. dovepress.compopcouncil.orgnih.gov

Synergistic Antiviral Effects

The combination of MIV-150 and zinc acetate has demonstrated synergistic antiviral effects against HIV-1 and other viruses in some contexts. plos.orgusaid.gov While some studies using macaque vaginal explants suggested that the antiviral activity was predominantly mediated by MIV-150 and was not significantly enhanced by the presence of zinc acetate in that specific model, other research, particularly in vivo macaque studies, has shown that the addition of zinc acetate to MIV-150/carrageenan gels improved the level of protection against SHIV transmission. nih.govplos.org In vitro studies have also indicated additive antiviral effects of the MIV-150/ZA combination in primary cells. conicet.gov.ar The combination of carrageenan and zinc acetate has also been shown to result in antiviral synergy against HSV-2. nih.gov

Data on Antiviral Activity of MIV-150 and Zinc Acetate Combination:

CombinationModel SystemObserved EffectSource
MIV-150 + Zinc AcetatePrimary Cells (in vitro)Additive antiviral effects conicet.gov.ar
MIV-150 + Zinc Acetate + CarrageenanMacaque Vaginal ExplantsInhibition of SHIV-RT infection plos.org
MIV-150 + Zinc Acetate + CarrageenanMacaques (in vivo)Improved protection against SHIV transmission nih.gov
Carrageenan + Zinc AcetateHSV-2 (in vitro/mice)Antiviral synergy against HSV-2 nih.gov

Impact on Resistance Selection

The combination of MIV-150 and zinc acetate has shown a significant impact on the selection of drug resistance. grantome.comasm.orgplos.orgusaid.gov As mentioned earlier, in vitro studies have demonstrated that while MIV-150 alone can lead to the selection of NNRTI-resistant mutations, the presence of both MIV-150 and zinc acetate prevents the selection of resistant virus. nih.gov This suggests that the combination approach can be crucial in mitigating the risk of resistance development, which is a concern with single-agent microbicides. mdpi.comasm.org Studies in macaques using MIV-150-containing formulations have also indicated a low probability for the emergence of drug resistance mutations after sustained topical delivery. researchgate.netplos.org

Development as a Multipurpose Prevention Technology (MPT)

MZC formulations are being actively developed as MPTs. theimpt.orgnih.govchem960.com The concept of an MPT is to provide protection against multiple sexual and reproductive health risks simultaneously, such as preventing HIV, other STIs (like HSV-2 and HPV), and unintended pregnancy. popcouncil.orgtheimpt.orgi-base.info MZC gels and intravaginal rings (IVRs) containing MIV-150, zinc acetate, and carrageenan, sometimes with the addition of a contraceptive like levonorgestrel (B1675169) (MZCL formulations), are being explored as potential MPTs. i-base.inforesearchgate.netmedicinespatentpool.org Preclinical studies and early clinical trials have supported the further development of MZC as a viable MPT for vaginal and potentially rectal prevention of HIV and STIs. nih.govnih.govcroiconference.org

MIV-150 in Combination with Other Antiretroviral Agents

MIV-150 has been studied in combination with other agents to enhance its antiviral activity and potentially mitigate the development of drug resistance. The combination of MIV-150 with zinc acetate (ZA) has shown potent and broad antiviral activity against HIV-1 in primary cells. nih.gov This combination has demonstrated activity against laboratory-adapted and primary HIV-1 isolates, as well as isolates and clones with NNRTI and RT resistance mutations. nih.gov In vitro resistance selection studies indicated that while MIV-150 alone can select for previously described NNRTI-resistant mutations, ZA-resistant virus remained susceptible to MIV-150, and MIV-150-selected virus remained sensitive to ZA. nih.gov Notably, resistant virus was not selected when cultured in the presence of both ZA and MIV-150. nih.gov

Preclinical studies in macaques have investigated the efficacy of combination microbicide gels containing MIV-150 and zinc acetate. A combination gel containing 14 mM zinc acetate dihydrate and 50 µM MIV-150 provided complete protection against vaginal SHIV-RT infection for up to 24 hours after two weeks of daily application. plos.orgpopcouncil.org This protection was more pronounced than that achieved with either MIV-150 gel or zinc acetate gel alone. plos.orgpopcouncil.org The combination of MIV-150 and ZA is believed to provide anti-HIV-1 activity, increasing potency and minimizing drug resistance issues. researchgate.net

MIV-150 in Combination with Non-Drug Components (e.g., Carrageenan)

MIV-150 has been frequently formulated with non-drug components, most notably carrageenan, in the development of topical microbicides and MPTs. nih.govplos.orgcroiconference.orgresearchgate.netnih.govnih.govpopcouncil.orgmpts101.org A combination microbicide known as PC-815 contains carrageenan and MIV-150. caymanchem.compopcouncil.org In vitro studies evaluating PC-815 demonstrated an additive antiviral effect when MIV-150 was combined with carrageenan. popcouncil.org The average concentration of PC-815 required to block 50% of infection (EC50) was approximately 10 times lower than that of carrageenan alone against different clinical isolates. popcouncil.org

Another combination, PC-1005, is a topical gel designed for vaginal and rectal use to prevent HIV, HSV-2, and HPV, composed of MIV-150, zinc acetate, and carrageenan. nih.govcroiconference.orgmpts101.org This combination is considered a promising MPT. nih.govcroiconference.org

Role of Carrageenan as a Carrier and Potential Independent Antiviral Agent

Carrageenan, a sulfated polysaccharide derived from red seaweed, serves a dual role in combination formulations with MIV-150: as a carrier/gelling agent and as a potential independent antiviral agent. croiconference.orgnih.govnih.govuvigo.es Carrageenans are approved as food grade additives and are used commercially as thickeners and stabilizing agents. nih.govfishersci.ca They can be used to prepare different drug delivery systems for controlled administration. nih.govuvigo.es

Beyond its role as a carrier, carrageenan possesses well-known antiviral properties. nih.govuvigo.esresearchgate.net Its antiviral activity is primarily attributed to the blocking of the viral attachment stage to host cells. nih.govuvigo.es Carrageenan has demonstrated antiviral activity against a wide range of viruses, including various herpesviruses, human papillomavirus (HPV), and human immunodeficiency virus (HIV). nih.govresearchgate.netmdpi.com Specific types of carrageenan, such as iota and lambda carrageenans, have shown potent inhibitory activity against SARS-CoV2. nih.govresearchgate.net Studies have indicated that carrageenan can bind to both the cell receptor and the viral surface, suggesting a mechanism of action that prevents viral adsorption. nih.gov

In the context of MPTs involving MIV-150, carrageenan contributes to the broad-spectrum activity of the formulation. For instance, in the MZC combination (MIV-150, zinc acetate, and carrageenan), carrageenan potently blocks HPV and has shown a reduction in the prevalence of HPV in women. nih.gov

Rheological Properties and Delivery System Compatibility

The rheological properties of carrageenan are crucial for its function as a carrier in topical drug delivery systems like gels and intravaginal rings. Carrageenans are hydrophilic sulfated polysaccharides that can form gels in the presence of certain ions, such as calcium ions for iota-carrageenan. fishersci.capreprints.orgdoi.org The different types of carrageenan (kappa, iota, and lambda) exhibit distinct rheological characteristics. Kappa and iota carrageenans are known for their gel-forming properties, while lambda carrageenan primarily acts as a viscosity enhancer due to the absence of 3,6-anhydro bridges found in kappa and iota types. preprints.org

These rheological properties, such as viscosity and gel strength, are essential for ensuring that the MIV-150 formulation remains at the site of application and releases the active ingredients effectively. Studies have investigated the rheological behavior of carrageenan-based formulations, demonstrating non-Newtonian/pseudo-plastic behavior, which is considered favorable for topical application as it allows the gel to thin under shear (like during application) and then regain viscosity. preprints.orgnih.gov The ability of kappa and kappa/beta carrageenan films loaded with active substances to exhibit pseudoplastic properties after rehydration in artificial tears highlights their potential for drug delivery applications where specific flow characteristics are needed. doi.org The interaction of carrageenan with salts present in physiological fluids, such as those in tears, can affect the properties of kappa and kappa/beta carrageenans, which is relevant for mucosal delivery systems. doi.org

The rheological properties of carrageenan also influence the controlled release of incorporated drugs. Studies have reported controlled drug release behavior from carrageenan blends and combinations with other polymers. preprints.org

Preclinical and Clinical Development of Miv 150 Formulations

Preclinical Formulation Development and Evaluation

Preclinical studies have explored various formulations for MIV-150 to optimize its delivery and efficacy at the mucosal surfaces. These have included gels for both vaginal and rectal application, as well as intravaginal rings for sustained release.

Gel Formulations (e.g., Carrageenan-based Gels)

Carrageenan-based gels have been a primary focus for MIV-150 delivery due to carrageenan's favorable rheological properties and its own demonstrated anti-HIV activity. nih.govasm.orgmdpi.com Formulations containing MIV-150 in carrageenan have been tested in preclinical models, particularly in macaques challenged with simian/human immunodeficiency virus reverse transcriptase (SHIV-RT). nih.govasm.orgasm.org

Studies showed that a single dose of a MIV-150–carrageenan gel containing 500 μM MIV-150 provided partial protection against vaginal SHIV-RT infection in macaques when applied 4 hours prior to challenge. asm.org Repeated daily application of a lower dose (50 μM) MIV-150–carrageenan gel also afforded partial protection against vaginal infection for up to 8 hours. asm.org The addition of zinc acetate (B1210297) to the MIV-150/carrageenan gel (forming a combination referred to as MZC or PC-1005 in some contexts) has been shown to enhance the level of protection against vaginal SHIV-RT infection in macaques compared to the MIV-150 gel alone. nih.govplos.org Ex vivo studies using macaque vaginal explants demonstrated that the MZC gel inhibited SHIV-RT infection. asm.orgplos.org The antiviral activity of the combination gel was primarily attributed to MIV-150, although carrageenan also contributed a barrier effect. plos.org

Intravaginal Ring (IVR) Formulations (e.g., Silicone, Ethylene (B1197577) Vinyl Acetate (EVA) IVRs)

Intravaginal rings (IVRs) have been investigated as a sustained-release delivery system for MIV-150, offering a potential advantage for adherence compared to gels requiring frequent application. nih.govusaid.gov Silicone and ethylene vinyl acetate (EVA) have been explored as materials for MIV-150-releasing IVRs. nih.govpopcouncil.org

Preclinical studies in macaques demonstrated that both silicone and EVA IVRs were capable of releasing MIV-150 in vivo, with the drug detected in vaginal fluids and tissues. nih.govpopcouncil.orgnih.gov Notably, EVA IVRs loaded with MIV-150 provided significant protection against SHIV-RT infection in macaques. nih.govnih.gov One study showed that EVA-40 IVRs significantly protected macaques from SHIV-RT infection, and higher levels of MIV-150 were detected in tissue samples of animals that received EVA-40 rings compared to silicone rings on the day of challenge, suggesting a correlation between tissue levels and efficacy. nih.gov Prototype core-matrix macaque-sized MZC and MZCL (MIV-150, zinc acetate, carrageenan, and levonorgestrel) IVRs have shown sustained release of active pharmaceutical ingredients in vitro for at least 90 days and in vivo for at least 28 days. semanticscholar.org

Rectal Gel Formulations

Given the high efficiency of rectal HIV transmission, MIV-150 formulations have also been evaluated for rectal application. asm.orgnih.gov Carrageenan-based gels containing MIV-150 have been tested in macaque models for their ability to prevent rectal SHIV-RT transmission. nih.govasm.org

A study demonstrated that a 50 μM MIV-150–carrageenan gel completely prevented rectal infection with a lower viral inoculum (103 TCID50 SHIV-RT) when applied up to 4 hours prior to challenge. nih.govasm.org This was in contrast to 100% infection in control animals. nih.govasm.org Partial protection was observed with a higher viral inoculum (104 TCID50) when the gel was applied 4 hours before challenge. nih.gov MIV-150 was detected in rectal fluids and tissues after gel application, but not in the blood, indicating local delivery. nih.gov PC-1005, the combination gel containing MIV-150, zinc acetate, and carrageenan, has also been investigated as a rectal microbicide. mpts101.orgnews-medical.net

Comparative Studies of Different Delivery Systems

Research has also involved comparing the performance of different MIV-150 delivery systems. While direct head-to-head comparative efficacy trials between all gel and IVR formulations in the same study are limited in the provided context, some comparisons can be inferred from the results of different studies.

For instance, initial studies with a vaginal MIV-150 gel showed partial protection in macaques. asm.orgnih.gov Subsequent development of MIV-150-releasing IVRs, particularly EVA IVRs, demonstrated significant protection against vaginal SHIV-RT infection. nih.govnih.gov This suggests that sustained delivery via an IVR may offer improved or more consistent protection compared to episodic gel application. nih.govusaid.gov One study noted that the kinetics of protection differed between gels and IVRs, with MIV-150 IVRs needing to remain in place after challenge for protection, while a gel provided protection when the last dose was given hours before challenge. usaid.gov

Transition to Clinical Development

Based on promising preclinical data, MIV-150 formulations have advanced to clinical evaluation in humans.

Phase 1 Clinical Trials of MIV-150 Combination Gels (e.g., PC-1005)

The combination gel formulation, PC-1005, which contains MIV-150, zinc acetate, and carrageenan, has progressed to Phase 1 clinical trials. mpts101.orgnews-medical.netpopcouncil.orgresearchgate.netasm.orgclinicaltrials.gov These trials represent the first time MIV-150 has been administered topically and intravaginally to women. popcouncil.org

A Phase 1 clinical trial (e.g., MTN-037) evaluated the safety, pharmacokinetics, and acceptability of PC-1005 gel when administered rectally to HIV-negative adults. news-medical.netclinicaltrials.govnatap.org The gel was reported to be safe and well-tolerated with low systemic MIV-150 exposure. news-medical.netnatap.org However, rectal tissue concentrations were below a target level for HIV prevention, suggesting the need for reformulation to enhance rectal delivery. news-medical.netnatap.org

Another Phase 1 trial assessed PC-1005 gel applied vaginally daily for 14 days. asm.orgpopcouncil.org This study demonstrated that the gel was safe and well-tolerated. asm.orgpopcouncil.org Cervicovaginal lavage fluid collected after gel application inhibited HIV-1 and HPV in cell-based assays, indicating local activity. asm.orgpopcouncil.org Ex vivo studies using human cervical explants confirmed the anti-HIV and anti-HSV-2 activity of PC-1005 and the cervicovaginal lavage fluid from participants. asm.orgpopcouncil.org

Safety and Acceptability Assessments in Human Trials

The safety and acceptability of MIV-150 have been evaluated in human trials, notably in a first-in-human study involving a carrageenan gel formulation designated as PC-1005, which also contained zinc acetate. This trial was designed to assess the safety, pharmacokinetics, acceptability, adherence, and pharmacodynamics of the co-formulated gel. nih.govnih.govwikipedia.org The study enrolled healthy, HIV-negative women who were instructed to apply the gel vaginally once daily for 14 days. nih.govwikipedia.org

Assessments included physical examinations, safety laboratory tests, colposcopy, biopsies, cervicovaginal lavages (CVLs), and behavioral questionnaires. nih.gov The PC-1005 gel was reported as well-tolerated during the 14-day application period. nih.govwikipedia.org Adverse events observed were primarily mild and/or considered unrelated to the study product, with comparable incidence between the active gel and placebo groups. nih.govwikipedia.org

Future Clinical Development Pathways for IVRs and Other Formulations

The positive findings from early clinical assessments, particularly regarding safety and local antiviral activity, have supported the continued development of MIV-150 in various formulations for preventing HIV and other STIs. A significant focus of future development pathways is on combination products and sustained-release systems like intravaginal rings (IVRs).

MIV-150 is being advanced as a component of combination microbicides, frequently formulated with zinc acetate (ZA) and carrageenan (CG), collectively referred to as MZC. nih.govwikipedia.org While an MZC gel formulation has progressed into clinical testing, an MZC IVR is undergoing preclinical development. wikipedia.org The rationale behind developing IVRs is their potential to offer more consistent drug delivery and potentially improve adherence and protection compared to methods requiring pericoital application. wikipedia.org

Furthermore, the Population Council has developed a prototype multipurpose prevention technology (MPT) IVR, known as the MZCL IVR. nih.govhiv.govwikipedia.org This ring is designed to release MIV-150, zinc acetate, carrageenan, and the contraceptive levonorgestrel (B1675169) (LNG), aiming to provide protection against HIV, HSV-2, HPV, and unintended pregnancy. nih.govhiv.govwikipedia.org Preclinical studies conducted in macaques have provided data that supports the further development of the MZCL IVR as a promising MPT candidate. nih.govhiv.gov

The broader development landscape for MIV-150-containing products aligns with the need for safe, effective, and affordable vaginal microbicides that are user-friendly and stable. citeab.com Extended-release MPTs, such as IVRs, are recognized for their potential to enhance women's autonomy in managing their sexual and reproductive health and providing a range of choices to meet diverse needs throughout their lives. wikipedia.org While specific high-dose MIV-150 IVR formulations have been utilized in preclinical macaque studies to demonstrate proof-of-concept for efficacy, the formulations intended for clinical advancement are typically combination products designed for sustained delivery. wikipedia.orgwikidata.org The data generated from preclinical and early clinical studies continue to inform and support the future clinical development pathways for MIV-150 in innovative formulations like IVRs and other combination products. wikidata.org

Advanced Research Methodologies in Miv 150 Studies

In Vitro Assay Systems for Antiviral Activity

In vitro studies are fundamental to understanding the direct effects of MIV-150 on HIV and related viruses at the cellular and enzymatic levels. These assays provide initial data on potency and mechanism of action.

Cell-Based Assays (e.g., Syncytial Assay, TZM-bl Based MAGI Assay)

Cell-based assays are widely used to measure the antiviral activity of MIV-150 by assessing its ability to inhibit viral replication or infection in cultured cells. The syncytial assay, for instance, evaluates the prevention of syncytia formation, which are multinucleated giant cells formed when HIV-infected cells fuse with uninfected cells. The TZM-bl based MAGI (Multinuclear Activated Galactosidase Indicator) assay is another key method. nih.govlanl.gov TZM-bl cells are a HeLa cell clone engineered to express CD4, CCR5, and CXCR4, and contain reporter genes (luciferase and β-galactosidase) under the control of the HIV-1 LTR. lanl.govnibsc.org Upon infection with HIV, the viral Tat protein activates these reporter genes, allowing for sensitive and accurate measurement of infection levels through luminescence or β-galactosidase activity. lanl.gov

Studies utilizing the syncytial assay have shown that MIV-150 effectively inactivates free HIV-1MN virus in CEM.SS cells with an EC50 below 1 nM. medchemexpress.com The combination of MIV-150 with carrageenan has demonstrated an additive antiviral effect in this assay. popcouncil.org The TZM-bl assay has been used to evaluate the antiviral activity of MIV-150 released from intravaginal rings (IVRs) against HIV-1ADA-M. nih.gov

Fluorescence-Based Reverse Transcription Assays

Fluorescence-based reverse transcription assays are employed to directly measure the inhibitory effect of MIV-150 on the activity of the HIV-1 reverse transcriptase (RT) enzyme. These assays typically involve a reaction where RT synthesizes DNA from an RNA template, and the incorporation of modified nucleotides or the use of a fluorescent probe allows for real-time or endpoint detection of RT activity via fluorescence. The presence of an inhibitor like MIV-150 reduces RT activity, resulting in decreased fluorescence signal.

This methodology has been used to experimentally validate computational predictions regarding MIV-150 resistance mutations. eurekaselect.comresearchgate.netnih.govx-mol.combmtongji.cnresearchgate.net For example, a fluorescence-based reverse transcription assay was conducted to assess the potency of MIV-150 against both wild-type (WT) RT and RT containing the K101P mutation. eurekaselect.comresearchgate.netnih.govx-mol.comresearchgate.net The results showed a significant change in potency for MIV-150 against the K101P mutant compared to WT RT, indicating that this mutation confers resistance. eurekaselect.comresearchgate.netresearchgate.net The IC50 values determined in these assays demonstrated a 101-fold change in potency for MIV-150 with RT (K101P). eurekaselect.comresearchgate.netnih.gov

In Vivo Animal Models

In vivo animal models are critical for evaluating the efficacy of MIV-150 in a complex biological system that mimics aspects of human HIV transmission.

Non-Human Primate Models (e.g., Rhesus Macaques, SHIV-RT Challenge)

Rhesus macaques are widely used as a preclinical model for evaluating HIV prevention strategies due to the similarities between SIV/SHIV infection in macaques and HIV infection in humans. The simian/human immunodeficiency virus (SHIV)-RT model is particularly relevant for MIV-150 studies because SHIV-RT is a chimeric virus expressing the HIV-1 RT, the primary target of MIV-150. asm.orgnih.gov

Studies in rhesus macaques have evaluated the effectiveness of MIV-150 formulated in gels or delivered via intravaginal rings (IVRs) against vaginal and rectal SHIV-RT challenge. asm.orgmdpi.comresearchgate.netusaid.govplos.orgnih.govasm.orgplos.orgscispace.comresearchgate.netnih.gov For instance, rectal application of MIV-150 in a carrageenan gel protected macaques from rectal challenge with SHIV-RT. asm.org Vaginal application of MIV-150-containing gels and IVRs has also demonstrated significant protection against vaginal SHIV-RT infection. mdpi.comresearchgate.netusaid.govplos.orgnih.govasm.orgplos.orgresearchgate.netnih.gov These studies often assess infection by measuring plasma viral RNA and immune responses. asm.org The SHIV-RT macaque model has also been used to investigate the potential for drug resistance mutations to emerge following MIV-150 exposure. plos.orgresearchgate.net

Ex Vivo Explant Models (Macaque and Human Mucosal Tissues)

Ex vivo explant models involve maintaining fresh mucosal tissue (such as vaginal or cervical tissue from macaques or humans) in culture and challenging it with virus. These models bridge the gap between in vitro cell-based assays and in vivo animal studies, allowing for the evaluation of MIV-150's activity within the complex architecture of the mucosal tissue. nih.govmdpi.comresearchgate.netplos.orgplos.orgnih.govpopcouncil.orgasm.org

Macaque vaginal and cervical explants have been extensively used to evaluate the activity of MIV-150-containing gels and IVRs against SHIV-RT infection. nih.govresearchgate.netasm.orgplos.orgplos.orgnih.govpopcouncil.orgasm.org These studies can assess the ability of MIV-150 to inhibit both cell-free and cell-associated viral transmission in the tissue context. nih.govpopcouncil.org For instance, MIV-150 in vaginal fluid and tissue from macaques treated with MIV-150 IVRs inhibited ex vivo SHIV-RT infection in vaginal explants in a dose-dependent manner. nih.govresearchgate.netasm.org Human cervical explants have also been used to assess the activity of MIV-150, sometimes retrieved from human subjects after vaginal administration of MIV-150-containing formulations. mdpi.complos.org

Data Table: Examples of In Vitro and Ex Vivo Findings

Assay Type / ModelTissue/Cells UsedVirus/TargetKey FindingSource
Syncytial AssayCEM.SS cellsHIV-1MNEC50 < 1 nM against free virus. medchemexpress.com Additive effect with carrageenan. popcouncil.org medchemexpress.compopcouncil.org
TZM-bl based MAGI AssayTZM-bl cellsHIV-1ADA-M, SHIV-RTUsed to evaluate antiviral activity of MIV-150 released from IVRs and in vaginal swabs. nih.govnih.gov nih.govnih.gov
Fluorescence-Based Reverse TranscriptionPurified HIV-1 RT (WT and K101P mutant)HIV-1 RT101-fold change in potency for MIV-150 against K101P mutant RT compared to WT RT. eurekaselect.comresearchgate.netnih.gov eurekaselect.comresearchgate.netnih.gov
Macaque Vaginal Explants (Ex Vivo)Macaque vaginal tissueSHIV-RTInhibition of cell-free and cell-associated SHIV-RT infection. nih.govpopcouncil.org Dose-dependent inhibition observed. nih.govresearchgate.netasm.org nih.govresearchgate.netasm.orgnih.govpopcouncil.org
Human Ectocervical Explants (Ex Vivo)Human ectocervical tissueHIV/SHIVUsed for safety evaluation and assessment of antiviral activity. mdpi.complos.orgplos.org mdpi.complos.orgplos.org

Data Table: Examples of In Vivo Findings

Animal ModelChallenge VirusMIV-150 FormulationRoute of AdministrationKey FindingSource
Rhesus MacaquesSHIV-RTCarrageenan gelRectalProtected animals from rectal SHIV-RT challenge. asm.org asm.org
Rhesus MacaquesSHIV-RTCarrageenan gelVaginalReduced vaginal SHIV-RT infection. mdpi.complos.orgresearchgate.netnih.gov mdpi.complos.orgresearchgate.netnih.gov
Rhesus MacaquesSHIV-RTIntravaginal Ring (IVR)VaginalProvided significant protection against vaginal SHIV-RT infection. researchgate.netusaid.govplos.orgnih.govasm.orgscispace.com researchgate.netusaid.govplos.orgnih.govasm.orgscispace.com
Murine ModelsHSV-2MIV-150/Zinc Acetate (B1210297) gelVaginal/RectalReduced HSV-2 infection. researchgate.netnih.govpopcouncil.org researchgate.netnih.govpopcouncil.org

Molecular and Computational Approaches

Molecular and computational approaches are essential for understanding the intricate interactions between MIV-150 and its biological targets, as well as predicting how viruses might develop resistance to the compound.

Viral sequencing techniques are fundamental in identifying mutations in the viral genome that may confer resistance to MIV-150. Population-based genotyping, such as Sanger sequencing, has traditionally been used for HIV drug resistance testing, capable of detecting variants present at frequencies above approximately 20% of the viral quasispecies. f1000research.comstanford.edu Next-Generation Sequencing (NGS), also known as deep sequencing, offers significantly higher sensitivity, allowing for the detection of low-abundance viral variants that may be missed by Sanger sequencing. f1000research.comnih.govresearchgate.net NGS can identify minority HIV variants at levels previously unimaginable with standard methods. researchgate.net Studies comparing NGS and Sanger sequencing for HIV-1 genotyping have shown that NGS can detect additional major drug resistance mutations and identify more participants harboring these mutations, thereby expanding the understanding of the HIV drug resistance profile in a cohort. nih.gov This increased sensitivity is particularly useful for detecting drug resistance mutations in peripheral blood mononuclear cells (PBMCs), where drug-resistance mutations (DRMs) are more likely to coexist with ancestral wild-type virus populations compared to plasma. stanford.edu NGS technologies continue to evolve, becoming more affordable and opening new opportunities for their implementation in clinical laboratories for HIV resistance testing. researchgate.net

Computational modeling and molecular dynamics (MD) simulations are valuable tools for predicting how a biomolecular system, such as a virus or a target protein, will respond to a perturbation, including the binding of a drug like MIV-150. nih.gov MD simulations predict the movement of every atom in a molecular system over time based on a general model of interatomic interactions, essentially creating a three-dimensional movie of the system's atomic-level configuration. nih.gov This allows researchers to gain detailed insights into protein-drug/ligand interactions and protein dynamics. researchgate.net Computational modeling can also be guided by experimental data, such as hydrogen-exchange mass spectrometry (HDX-MS), to improve the accuracy of structural models and understand conformational changes. acs.org While computational methods can provide valuable information about enzymatic mutational landscapes, predicting the exact fitness outcomes of mutations can be challenging. biorxiv.org MD simulations are routinely used in drug discovery due to their ability to explicitly handle entropic effects and structural flexibility, providing a deeper understanding of the thermodynamics and kinetics related to drug-target recognition and binding. researchgate.net

Bioanalytical Techniques for Drug Quantification

Accurate quantification of MIV-150 in biological matrices is essential for pharmacokinetic studies and for correlating drug levels with antiviral activity. Various bioanalytical techniques are employed for this purpose.

Radioimmunoassay (RIA) is a technique that can be used for the quantitative determination of drugs. core.ac.uk RIA methods typically involve the use of radioactively labeled antigens and can be performed relatively quickly, often within 30 minutes to 2 hours, depending on the specific assay format. nih.gov These assays are capable of providing both qualitative and quantitative estimates of the drugs being sought. nih.gov RIA can be applied to detect drugs in various biological samples, including urine, blood, saliva, and tissues. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective bioanalytical technique widely used for the quantification of drugs and their metabolites in biological matrices. waters.comimpactfactor.orgjapsonline.comnih.gov LC-MS/MS offers increased selectivity compared to some traditional methods, minimizing interference from matrix components. waters.comnih.gov The technique involves separating the analytes using liquid chromatography before they are introduced into a tandem mass spectrometer for detection and quantification. japsonline.com This method is considered a gold standard for therapeutic drug monitoring of various compounds due to its sensitivity and selectivity. usp.br LC-MS/MS methods for drug quantification in human plasma have been developed and validated, demonstrating good accuracy and precision over relevant concentration ranges. impactfactor.orgjapsonline.comnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) for Carrageenan

In the context of research involving the chemical compound MIV-150, specifically in formulations designed for topical application, Enzyme-Linked Immunosorbent Assay (ELISA) has been utilized as a method for quantifying the concentration of carrageenan. This application is particularly noted in studies evaluating PC-1005, a gel formulation containing MIV-150, zinc acetate, and carrageenan researchgate.netnih.govpopcouncil.org.

ELISA was employed to determine carrageenan concentrations in cervicovaginal lavage (CVL) samples collected during clinical trials researchgate.netnih.govpopcouncil.org. The primary objective of using this method was to assess the pharmacokinetics of carrageenan following the vaginal application of the PC-1005 gel researchgate.netnih.gov. This allowed researchers to understand the levels and persistence of carrageenan in the vaginal environment.

Detailed research findings from these studies indicate that carrageenan concentrations in CVLs were successfully measured using ELISA researchgate.netnih.gov. Measurements were taken at specific time points post-application, such as 4 hours and 24 hours nih.gov. Analysis of the data revealed that higher concentrations of carrageenan were detected in CVL samples collected 4 hours after dosing compared to those collected at 24 hours post-dose nih.gov. The studies also investigated the correlation between the measured carrageenan concentrations and the observed antiviral activity of the gel formulation in CVL samples nih.gov. The use of ELISA for carrageenan quantification was part of a broader pharmacokinetic evaluation that also involved techniques like LC-MS/MS for MIV-150 and ICP-MS for zinc researchgate.netnih.gov.

The application of ELISA for carrageenan in these MIV-150 studies provided valuable data on the local exposure of carrageenan, an important component of the gel formulation, and its relationship with the formulation's pharmacodynamic effects.

AnalyteSample TypeDetection MethodKey Finding (from ELISA)Source
CarrageenanCervicovaginal LavageELISAConcentrations measured; higher at 4h vs 24h post-dose. researchgate.netnih.gov
CarrageenanCervicovaginal LavageELISACorrelation with antiviral activity assessed. nih.gov

Future Directions and Research Gaps for Miv 150

Optimization of Delivery Systems for Sustained Release

Achieving sustained and localized delivery of MIV-150 is crucial for maximizing its protective efficacy and improving user adherence. Current research explores various delivery systems beyond traditional gels. Intravaginal rings (IVRs) represent a promising sustained-release approach that has shown improved adherence compared to other topical methods. nih.govctcsrh.org Studies have demonstrated that MIV-150-releasing IVRs can protect against immunodeficiency virus challenge in macaques. nih.gov Both silicone and ethylene (B1197577) vinyl acetate (B1210297) (EVA) IVRs have been investigated, with EVA IVRs showing significant protection in macaque models. nih.gov

Future research needs to further dissect the relationship between drug release kinetics from these devices, drug absorption into mucosal tissues, and ultimately, the level and duration of protection achieved. nih.gov While IVRs offer sustained release, optimizing the formulation within the ring is essential to ensure consistent and therapeutically relevant drug levels at the site of potential infection over extended periods. nih.govplos.org Additionally, novel delivery systems such as D-peptide hydrogels for long-acting injectable formulations are being explored to enable sustained release of MIV-150 in combination with contraceptives, highlighting a move towards multi-purpose prevention technologies. nih.gov

Further Elucidation of Resistance Pathways and Novel Resistance Mutations

While MIV-150 has demonstrated a relatively high barrier to resistance in vitro, typically requiring 2-3 mutations in reverse transcriptase under extended selection pressure, understanding potential resistance pathways in vivo is critical. plos.orgnih.govnih.govnih.gov Studies in SHIV-RT infected macaques exposed to high-dose MIV-150 via IVRs showed limited emergence of drug resistance mutations (DRMs), with only rare single DRMs detected in plasma and lymph nodes, but not in genital tissues. plos.orgnih.gov This suggests a low probability for the emergence of DRMs with topical MIV-150 exposure. plos.orgnih.gov

However, further research is needed to comprehensively evaluate resistance development, particularly in the context of long-term use or suboptimal adherence, which could lead to lower drug concentrations and potentially favor the selection of resistant strains. Identifying novel resistance mutations that might emerge under different exposure scenarios and understanding their impact on MIV-150 efficacy and potential cross-resistance to other NNRTIs remains an important research gap. eurekaselect.com Computational and experimental methods are being used to analyze the effects of specific mutations, such as K101P, which may confer intermediate/high-level resistance to MIV-150. eurekaselect.com Continued surveillance and genetic sequencing of viruses from individuals who become infected despite MIV-150 exposure will be crucial for monitoring the emergence and spread of resistance.

Comprehensive Evaluation of Multipurpose Prevention Technologies (MPTs)

MIV-150 is being developed as a component of Multipurpose Prevention Technologies (MPTs), particularly in combination with zinc acetate and carrageenan (MZC gel) for the prevention of HIV, HSV-2, and HPV. nih.govunitaid.org MPTs aim to address multiple sexual and reproductive health needs with a single product, potentially improving adherence and uptake. unitaid.orgfrontiersin.orgresearchgate.net

Comprehensive evaluation of MIV-150 within MPT formulations is essential. This includes assessing the compatibility and stability of MIV-150 with other active pharmaceutical ingredients (APIs) and delivery systems in MPTs. researchgate.net Research is needed to confirm the synergistic or additive effects of the combined components against the targeted pathogens in relevant preclinical models and clinical trials. nih.govresearchgate.net Furthermore, user acceptability and adherence to MPTs containing MIV-150 need to be thoroughly evaluated in diverse populations, as product preferences and ease of use significantly impact effectiveness in real-world settings. ctcsrh.orgunitaid.orgfrontiersin.org

Bridging Preclinical and Clinical Efficacy Data

Translating promising preclinical efficacy data for MIV-150 into consistent clinical protection has been a challenge in the field of microbicides. While MIV-150-containing gels and IVRs have shown significant protection in macaque models against SHIV-RT infection, correlating these findings directly to human efficacy requires further investigation. nih.govplos.orgnih.govnih.gov Differences in mucosal environments between species, variations in challenge models (e.g., single high dose vs. multiple low doses), and complexities of human sexual behavior and adherence contribute to this gap. nih.govnih.gov

Future research should focus on refining preclinical models to better mimic human exposure and infection dynamics. nih.govasm.org Establishing clear pharmacokinetic/pharmacodynamic (PK/PD) correlates of protection in both preclinical and clinical settings is crucial for predicting efficacy and optimizing dosing and delivery strategies. nih.govasm.org Studies evaluating MIV-150 levels in relevant mucosal tissues and fluids in humans following administration of different formulations are necessary to bridge the gap between in vitro/ex vivo data and in vivo clinical outcomes. nih.govresearchgate.netasm.org

Investigation of MIV-150 in Diverse HIV Subtypes and Patient Populations

HIV exhibits significant genetic diversity globally, with various subtypes and circulating recombinant forms prevalent in different geographic regions. biorxiv.orgnih.govlshtm.ac.ukfrontiersin.org While MIV-150 has demonstrated activity against clinical HIV isolates, including different subtypes in vitro, comprehensive evaluation of its efficacy against a broad range of globally relevant HIV subtypes is needed. nih.govasm.orgresearchgate.net

Q & A

Q. What is the primary mechanism of action of MIV-150 against HIV, and how is its potency quantified in vitro?

MIV-150 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds allosterically to HIV-1 and HIV-2 reverse transcriptase, blocking viral replication. Its potency is quantified by an EC50 of <1 nM in vitro, determined using assays measuring inhibition of viral replication in cell cultures. Researchers should validate activity against primary isolates and NNRTI-resistant mutants to confirm broad-spectrum efficacy .

Q. Which animal models are most appropriate for evaluating MIV-150’s prophylactic efficacy?

The SHIV-RT-infected rhesus macaque model is widely used, as it expresses HIV reverse transcriptase, enabling assessment of MIV-150’s prevention of vaginal SHIV transmission. Key endpoints include viral RNA load in plasma, detection of drug-resistant mutations (DRMs), and drug concentration in cervicovaginal tissues. Studies should include control groups (e.g., placebo IVRs) and monitor protection rates over 8–12 weeks .

Q. How are MIV-150 concentrations measured in biological samples, and what are critical assay parameters?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, with lower limits of quantification (LLOQ) of 20 pg/mL in plasma and 0.025 ng/mg in tissues. Researchers must validate assays for matrix effects and ensure consistent sampling intervals (e.g., 3-hour post-injection peaks for systemic dosing) to track pharmacokinetic profiles .

Advanced Research Questions

Q. What experimental designs are recommended to assess the emergence of drug-resistant HIV variants under MIV-150 exposure?

Use a two-phase approach:

  • Phase 1 (Systemic Pressure): Administer daily intramuscular MIV-150 (0.5 mg/kg) to SHIV-RT-infected macaques over two 21-day cycles with a 7-day hiatus. Sequence plasma viral RNA weekly to detect DRMs (e.g., K103N, Y181C) via next-generation sequencing (NGS) .
  • Phase 2 (Topical Application): Test high-dose intravaginal rings (IVRs) delivering MIV-150 for 56 days. Collect lymph node and genital tissue samples for viral DNA sequencing to compare DRM prevalence in compartments. Limit analysis to 430+ sequences per animal to ensure statistical power .

Q. How can researchers optimize intravaginal ring formulations to sustain MIV-150 release and minimize resistance?

  • Formulation Strategy: Use ethylene-vinyl acetate (EVA) polymers for controlled release. Load IVRs with 10× therapeutic doses (e.g., 10 mg) to maintain tissue concentrations above inhibitory thresholds despite metabolic clearance .
  • Pharmacokinetic Monitoring: Measure MIV-150 in cervicovaginal fluids (CVF) and tissues rather than plasma, as local concentrations better correlate with efficacy. For example, cervical tissue levels >0.025 ng/mg are predictive of protection .

Q. What methodologies are critical for evaluating MIV-150’s synergy with adjunct agents like zinc acetate?

  • In Vivo Testing: Co-formulate MIV-150 with zinc acetate (e.g., 50 mM) in hydroxyethylcellulose gels. Assess protection against SHIV-RT and HSV-2 in macaques using repeated vaginal challenges. Compare viral RNA loads and histological inflammation between treatment arms .
  • Resistance Monitoring: Perform deep sequencing of viral RT genes from breakthrough infections to identify mutations (e.g., K101E) that may compromise MIV-150’s advanced binding mode .

Q. How should researchers address conflicting data on MIV-150’s efficacy in systemic versus topical delivery?

  • Dose-Response Analysis: Compare plasma MIV-150 levels after intramuscular injection (transient peaks >30 ng/mL) versus IVR use (steady-state ~1 ng/mL). Use nonlinear mixed-effects modeling to correlate exposure with DRM emergence .
  • Tissue-Specific Activity: Conduct ex vivo challenges of cervicovaginal explants with SHIV-RT to quantify viral inhibition relative to drug concentration gradients .

Methodological Considerations

  • Statistical Analysis: Apply log-normal generalized linear mixed models for toxicity data (e.g., OD570 in cell viability assays) to account for inter-animal variability .
  • Ethical Compliance: Adhere to primate research guidelines (e.g., IACUC protocols) for sample sizes, anesthesia, and endpoint criteria (e.g., CD4+ decline >50% as euthanasia trigger) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.